Ethyl 2-(azetidin-3-yl)acetate

Ring strain energy Conformational constraint Strain-release reactivity

Ethyl 2-(azetidin-3-yl)acetate (CAS 158602-33-6) is a saturated four-membered nitrogen heterocycle (azetidine) bearing an ethyl acetate substituent at the 3-position, with molecular formula C₇H₁₃NO₂ and molecular weight 143.19 g/mol. It is supplied as a free base with typical commercial purity of ≥95%.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B8788311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(azetidin-3-yl)acetate
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1CNC1
InChIInChI=1S/C7H13NO2/c1-2-10-7(9)3-6-4-8-5-6/h6,8H,2-5H2,1H3
InChIKeySWLOGUOQYIIALV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(Azetidin-3-yl)acetate – Core Physicochemical and Structural Baseline for Sourcing the Four-Membered Azetidine Acetate Ester


Ethyl 2-(azetidin-3-yl)acetate (CAS 158602-33-6) is a saturated four-membered nitrogen heterocycle (azetidine) bearing an ethyl acetate substituent at the 3-position, with molecular formula C₇H₁₃NO₂ and molecular weight 143.19 g/mol . It is supplied as a free base with typical commercial purity of ≥95% . The azetidine core confers a high fraction of sp³-hybridized carbons (Fsp³ = 0.857), a predicted LogP of –0.20, and the ring nitrogen retains a conjugate acid pKₐ of approximately 11.29 (class-level value for unsubstituted azetidine) [1]. Hydrolysis of the ethyl ester under acidic or basic conditions yields 2-(azetidin-3-yl)acetic acid, a key bioactive carboxylic acid intermediate for downstream medicinal chemistry campaigns .

Why Ethyl 2-(Azetidin-3-yl)acetate Cannot Be Replaced by Pyrrolidine or Piperidine Acetate Ester Analogs Without Losing Key Differentiation


Ethyl 2-(azetidin-3-yl)acetate cannot be freely interchanged with its five-membered (pyrrolidine) or six-membered (piperidine) acetate ester counterparts because the four-membered azetidine ring imposes fundamentally different physicochemical and conformational properties that directly affect molecular recognition, metabolic fate, and synthetic utility. Compared to pyrrolidines and piperidines, azetidines are more rigid, sterically compact, and markedly less lipophilic while retaining nearly identical nitrogen basicity [1]. The intrinsic ring strain of the azetidine scaffold (~25.4 kcal/mol) is approximately 4.7‑fold higher than that of pyrrolidine (~5.4 kcal/mol) and virtually absent in piperidine . This strain gradient translates into divergent reactivity profiles during synthesis — including susceptibility to ring-opening rearrangements under nucleophilic conditions — that are absent in the larger-ring analogs [1]. When biological target engagement depends on a specific dihedral angle, steric footprint, or the balance of polarity and saturation (Fsp³), substituting an azetidine with a pyrrolidine or piperidine can eliminate, weaken, or qualitatively alter activity. The quantitative evidence below demonstrates exactly where and by how much these differences manifest.

Quantitative Differentiation Evidence: Where Ethyl 2-(Azetidin-3-yl)acetate Separates from Its Closest Heterocyclic Acetate Ester Analogs


Ring Strain as a Reactivity and Conformational Driver – Azetidine (25.4 kcal/mol) vs. Pyrrolidine (5.4 kcal/mol) vs. Piperidine (~0 kcal/mol)

The azetidine ring in Ethyl 2-(azetidin-3-yl)acetate possesses an intrinsic ring strain energy of approximately 25.4 kcal/mol . This is roughly 4.7‑fold greater than the ring strain of its closest five-membered analog, pyrrolidine (ethyl 2-(pyrrolidin-3-yl)acetate, ring strain ~5.4 kcal/mol), and essentially absent in the six-membered piperidine analog (ethyl 2-(piperidin-4-yl)acetate, ring strain ~0 kcal/mol) [1]. The elevated strain translates into a puckered “butterfly” conformation with a dihedral angle of approximately 30–37° between the CCC and CNC planes, compared to the more flexible envelope conformations accessible to pyrrolidine and the chair/boat interconversion of piperidine [2]. This difference underpins both the unique synthetic reactivity of the azetidine scaffold (strain-release functionalization) and its ability to present substituents in a geometrically constrained orientation for target binding.

Ring strain energy Conformational constraint Strain-release reactivity

Lipophilicity Modulation – LogP Differential: Azetidine Ethyl Ester (LogP –0.20) vs. Pyrrolidine (LogP +0.20) vs. Piperidine (LogP +0.57) Ethyl Ester Analogs

Ethyl 2-(azetidin-3-yl)acetate exhibits a predicted LogP of –0.20 . This is approximately 0.40 LogP units lower (more hydrophilic) than its pyrrolidine counterpart, ethyl 2-(pyrrolidin-3-yl)acetate, which has a LogP of +0.20 , and approximately 0.77 LogP units lower than the piperidine analog, ethyl 2-(piperidin-4-yl)acetate, at LogP +0.57 [1]. In practical terms, the azetidine-based ester is predicted to partition roughly 2.5‑fold more favorably into aqueous phase compared to the pyrrolidine ester, and approximately 5.9‑fold more favorably compared to the piperidine ester. This lower lipophilicity, combined with a high Fsp³ value (0.857 for the azetidine ester vs. 0.875 for the pyrrolidine ester ), positions the azetidine compound as an attractive scaffold for programs where reducing logD-driven off-target binding or improving aqueous solubility is a priority.

Lipophilicity LogP Drug-likeness Physicochemical properties

Conformational Restriction and sp³ Character – Azetidine Conformational Lock vs. Pyrrolidine/ Piperidine Flexibility

The azetidine ring in Ethyl 2-(azetidin-3-yl)acetate adopts a non‑planar, puckered conformation with a butterfly angle of approximately 30–37° between the CCC and CNC planes, and a ring-flipping barrier of 5.27 kJ mol⁻¹ (1.26 kcal/mol) [1]. By contrast, pyrrolidine undergoes rapid pseudorotation between envelope and twist conformations with a substantially lower barrier, while piperidine interconverts between chair conformations via nitrogen inversion (barrier ~6.1 kcal/mol) and ring inversion (barrier ~10.4 kcal/mol) [2]. The azetidine scaffold therefore presents a defined, relatively fixed spatial orientation of the 3‑position acetate substituent versus the ring nitrogen, enabling more predictable structure‑based design. The high Fsp³ of 0.857 for the target compound reflects a greater degree of saturation than typical drug-like molecules, which has been correlated with improved clinical success rates .

Fsp3 Conformational restriction 3D character Bioisosterism

Salt Formation Versatility – Tosylate, Trifluoroacetate, and Hydrochloride Salts for Solubility and Handling Optimization

Ethyl 2-(azetidin-3-yl)acetate forms stable, isolable salts with multiple counterions: the 4‑methylbenzenesulfonic acid (tosylate) salt (MW 315.38 g/mol) , the trifluoroacetic acid (TFA) salt (MW 257.21 g/mol) [1], and the hydrochloride salt (MW 179.64 g/mol) . Salt formation with the tosylate counterion is reported to enhance aqueous solubility and improve handling characteristics versus the free base, which can be advantageous for formulation or in vitro assay preparation . The availability of three distinct salt forms offers procurement flexibility: the free base (for reactions requiring unprotected nitrogen), the TFA or tosylate salt (for enhanced solubility), and the HCl salt (for crystallization and storage stability). In contrast, the pyrrolidine and piperidine analogs are most commonly offered only as their hydrochloride salts or free bases, with fewer documented salt diversity options.

Salt screening Solubility enhancement Formulation Crystallinity

GABA‑Uptake Transporter Pharmacophore – Azetidine as a Conformationally Constrained GABA/β‑Alanine Mimic vs. Piperidine-Based Inhibitors

Azetidine derivatives bearing an acetic acid or carboxylic acid function at the 3‑position have been systematically evaluated as conformationally constrained analogs of GABA and β‑alanine for inhibition of GABA uptake transporters GAT‑1 and GAT‑3 [1]. In a direct comparative study, 3‑hydroxy‑3‑(4‑methoxyphenyl)azetidine derivatives were explored as analogs of the known GABA‑uptake inhibitor NNC‑05‑2045, where the azetidine ring replaced a piperidine ring present in the parent compound [1]. The most potent azetidine‑based GAT‑1 inhibitor in the series (compound 12d) exhibited an IC₅₀ of 2.01 ± 0.77 µM, while the corresponding 3‑hydroxy‑3‑(4‑methoxyphenyl)azetidine GAT‑3 inhibitor (compound 12d analog) showed an IC₅₀ of 15.3 ± 4.5 µM [1]. The replacement of piperidine by azetidine in the NNC‑05‑2045 scaffold preserved transporter affinity while modulating subtype selectivity — a consequence of the azetidine ring’s different steric and conformational presentation compared to piperidine. Although specific data for Ethyl 2-(azetidin-3-yl)acetate itself are not reported in this publication, the compound’s core scaffold (azetidine‑3‑acetic acid ester) is a direct precursor to the biologically active azetidine‑3‑acetic acid pharmacophore, and thus the class‑level evidence is directly relevant to its procurement rationale.

GABA uptake GAT-1 GAT-3 Conformational constraint CNS drug discovery

High-Value Application Scenarios Where Ethyl 2-(Azetidin-3-yl)acetate Provides Verifiable Differentiation Over Pyrrolidine and Piperidine Acetate Ester Analogs


CNS Drug Discovery – GABA‑Uptake Transporter Inhibitor Lead Generation

Ethyl 2-(azetidin-3-yl)acetate is the immediate synthetic precursor to azetidine‑3‑acetic acid, a conformationally constrained GABA/β‑alanine mimetic that has demonstrated low‑micromolar potency against GAT‑1 and GAT‑3 transporters [1]. A medicinal chemistry group seeking to develop novel GABA‑uptake inhibitors for epilepsy, anxiety, or neuropathic pain should select Ethyl 2-(azetidin-3-yl)acetate over the corresponding pyrrolidine or piperidine ethyl esters because the azetidine scaffold provides a conformationally restricted pharmacophore that cannot be replicated by the more flexible five‑ or six‑membered ring analogs [1]. The ethyl ester protecting group allows for late‑stage hydrolysis to the free carboxylic acid, which is essential for transporter recognition, while the azetidine nitrogen can be further functionalized (alkylation, acylation, sulfonylation) to optimize potency, selectivity, and pharmacokinetics.

PROTAC Linker and Bifunctional Degrader Chemistry – Low‑LogP, High‑Fsp³ Building Block

The combination of a low predicted LogP (–0.20) and high Fsp³ (0.857) makes Ethyl 2-(azetidin-3-yl)acetate an attractive building block for PROTAC (proteolysis‑targeting chimera) linker design [1]. In PROTAC development, linker lipophilicity is a critical determinant of cellular permeability and non‑specific binding; excessively lipophilic linkers can drive aggregation and poor solubility, while very polar linkers may impede membrane passage. The azetidine ethyl ester uniquely offers a 0.40 LogP unit reduction relative to the pyrrolidine analog and a 0.77 LogP unit reduction relative to the piperidine analog [2], allowing medicinal chemists to dial in linker polarity without resorting to highly flexible polyethylene glycol chains that can increase molecular weight and rotatable bond count.

Strain‑Release and Ring‑Opening Synthetic Methodology Development

The ~25.4 kcal/mol ring strain inherent to the azetidine core in Ethyl 2-(azetidin-3-yl)acetate makes it a privileged substrate for strain‑release functionalization and ring‑opening transformations that are not accessible with pyrrolidine or piperidine analogs [1]. Methodology groups developing novel C–N or C–C bond‑forming reactions via azetidine ring‑opening, or investigating azetidine‑to‑pyrrolidine ring‑expansion cascades, should select this compound as a model substrate. The ethyl ester handle provides a convenient chromophore for HPLC monitoring and a functional group for further derivatization post ring‑opening. Importantly, the documented susceptibility of N‑(azetidin‑3‑yl)‑heteroaryl systems to unforeseen rearrangements means that this compound also serves as a valuable test case for stability studies during route scouting.

Salt and Polymorph Screening for Pre‑Formulation Development

The availability of Ethyl 2-(azetidin-3-yl)acetate as a free base and in at least three distinct salt forms — tosylate (MW 315.38), TFA (MW 257.21), and HCl (MW 179.64) — makes it an ideal model compound for salt screening campaigns in pre‑formulation development [1]. Pre‑formulation scientists can evaluate how counterion choice affects aqueous solubility, hygroscopicity, thermal stability, and crystallinity for a single azetidine‑containing scaffold, generating data that can be extrapolated to more advanced azetidine‑based drug candidates. This salt diversity is less commonly available for the pyrrolidine and piperidine acetate ester analogs, which are typically supplied only as HCl salts or free bases.

Quote Request

Request a Quote for Ethyl 2-(azetidin-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.